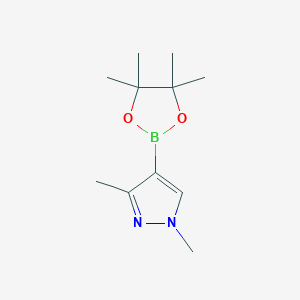

1,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Description

1,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a pyrazole-based boronic ester with a pinacol protecting group. Its structure features methyl groups at the 1- and 3-positions of the pyrazole ring and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane substituent at the 4-position (Fig. 1). This compound is widely used in Suzuki-Miyaura cross-coupling reactions due to the stability of its boronic ester group, which facilitates efficient coupling with aryl halides under palladium catalysis . Applications span pharmaceutical intermediates, agrochemicals, and materials science .

Properties

IUPAC Name |

1,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19BN2O2/c1-8-9(7-14(6)13-8)12-15-10(2,3)11(4,5)16-12/h7H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBNAMBTYMSWTIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10655323 | |

| Record name | 1,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1046832-21-6 | |

| Record name | 1,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dimethyl-1H-pyrazole-4-boronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

1,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS No. 1046832-21-6) is a compound of significant interest in medicinal chemistry and organic synthesis due to its unique structural features and biological properties. This article explores its biological activity, mechanisms of action, and applications in research and industry.

- Molecular Formula : C₁₁H₁₉BN₂O₂

- Molecular Weight : 222.09 g/mol

- Structure : The compound features a pyrazole ring substituted with a boronic ester group, which enhances its reactivity in various chemical reactions.

The biological activity of this compound is largely attributed to its role as a boronic ester in Suzuki-Miyaura cross-coupling reactions. The mechanism involves:

- Transmetalation : The boronic ester group interacts with a palladium catalyst.

- Oxidative Addition : This step leads to the formation of a palladium-boron intermediate.

- Reductive Elimination : The final step yields the coupled product, facilitating the formation of carbon-carbon bonds crucial for synthesizing complex organic molecules.

Antitumor Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antitumor activity. For example:

- A related compound demonstrated efficacy in xenograft models for leukemia and triple-negative breast cancer .

- The presence of the boronic ester enhances interactions with biomolecules, potentially leading to increased cytotoxicity against cancer cells.

Enzyme Inhibition

Research suggests that pyrazole derivatives can act as inhibitors for various enzymes:

- Carbonic Anhydrase Inhibition : Compounds similar to this compound have shown promise in inhibiting carbonic anhydrase, an enzyme implicated in cancer progression and metabolic disorders .

Applications in Research

- Organic Synthesis : Utilized as a reagent in Suzuki-Miyaura reactions for constructing complex organic frameworks.

- Fluorescent Probes : Its ability to form stable complexes with biomolecules makes it suitable for developing fluorescent sensors for biological applications.

- Drug Development : Investigated for potential use in synthesizing pharmaceutical intermediates due to its unique reactivity profile .

Case Study 1: Antitumor Efficacy

In a study focusing on the antitumor properties of pyrazole derivatives:

- Model : MV4;11 leukemia xenograft model.

- Results : Significant tumor reduction was observed with oral administration of the compound under investigation.

Case Study 2: Enzyme Inhibition

Research conducted on enzyme inhibition highlighted:

- Target Enzyme : Carbonic anhydrase.

- Outcome : The compound exhibited competitive inhibition characteristics, suggesting potential therapeutic applications in cancer treatment.

Data Summary Table

| Property | Value |

|---|---|

| CAS Number | 1046832-21-6 |

| Molecular Weight | 222.09 g/mol |

| Antitumor Activity | Significant (in vivo studies) |

| Enzyme Target | Carbonic Anhydrase |

| Mechanism | Boronic ester-mediated reactions |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds containing boron atoms can exhibit significant biological activity. The incorporation of the 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) moiety into pyrazole derivatives has shown potential as anticancer agents. Studies have demonstrated that these compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival.

Neuroprotective Effects

Some derivatives of this compound have been investigated for their neuroprotective properties. For instance, they may help mitigate oxidative stress in neuronal cells, which is a contributing factor to neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Case Study: Pyrazole Derivatives in Cancer Therapy

A study published in Journal of Medicinal Chemistry explored a series of pyrazole derivatives for their anticancer properties. The findings suggested that modifications to the pyrazole structure can enhance efficacy against various cancer cell lines .

Materials Science

Polymer Synthesis

The unique boronate ester functionality of 1,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole allows it to be used as a cross-linking agent in polymer chemistry. It can facilitate the formation of boron-containing polymers which exhibit improved thermal stability and mechanical properties.

Nanocomposites

Incorporating this compound into nanocomposite materials has been shown to improve the electrical conductivity and mechanical strength of the composites. This is particularly useful in developing advanced materials for electronic applications.

Agricultural Chemistry

Pesticide Development

The compound's structure has been explored for developing novel pesticides. The boron-containing moiety can enhance the bioactivity of pyrazole-based pesticides against various pests while potentially reducing toxicity to non-target organisms.

Herbicide Efficacy

Research has indicated that derivatives of this compound can act as effective herbicides by inhibiting specific enzymes involved in plant growth. This application is particularly relevant in sustainable agriculture practices where selective herbicides are crucial.

Summary Table of Applications

Chemical Reactions Analysis

Key Reactions

The compound participates in several important reactions typical for boron-containing compounds:

Suzuki Cross-Coupling Reaction

This reaction is significant in forming carbon-carbon bonds and is widely used in organic synthesis.

General Reaction:

Where can be a halide or other leaving group.

Example:

In a study involving the reaction of 1,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole with 7-bromo-2-chloro-1,5-naphthyridine under specific conditions (100°C for 3 hours), the product obtained was 2-chloro-7-(1,3-dimethyl-1H-pyrazol-4-yl)-1,5-naphthyridine .

Reaction Conditions and Yields

The effectiveness of these reactions often depends on several factors:

-

Catalysts : Palladium-based catalysts are commonly employed.

-

Temperature : Elevated temperatures (often around 100°C) enhance reaction rates.

-

Solvents : Water and organic solvents like dioxane are frequently used.

| Reaction Type | Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Suzuki Cross-Coupling | Pd(PPh₃)₂Cl₂ | Water/Dioxane | 100°C | ~70% |

Medicinal Chemistry

Its ability to modify drug candidates enhances their efficacy and selectivity for therapeutic applications.

Materials Science

The compound is utilized in developing advanced materials such as polymers and coatings.

Analytical Chemistry

It acts as a reagent in analytical methods for detecting and quantifying other compounds.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Variations on the Pyrazole Ring

Nitrogen-Substituted Analogues

- 1-(2,2-Dimethoxyethyl)-4-(dioxaborolan-yl)-1H-pyrazole (): Key Difference: A dimethoxyethyl group replaces the 1-methyl group. Reduced steric hindrance compared to methyl groups. Molecular Formula: C₁₃H₂₃BN₂O₄; MW: 282.15 .

Positional Isomerism

- 3,5-Dimethyl-1-phenyl-4-(dioxaborolan-yl)-1H-pyrazole (): Key Difference: Methyl groups at 3- and 5-positions; phenyl group at 1-position. Molecular Formula: C₁₆H₂₁BN₂O₂; MW: 284.16 .

- 3,5-Dimethyl-4-(dioxaborolan-yl)-1H-pyrazole (): Key Difference: Methyl groups at 3- and 5-positions (vs. 1- and 3- in the target).

Extended Aromatic Systems

- 1-Methyl-4-[4-(dioxaborolan-yl)phenyl]-1H-pyrazole (): Key Difference: Phenyl ring between the pyrazole and boronic ester. Molecular Formula: C₁₆H₂₁BN₂O₂; MW: 284.16 .

Comparative Data Table

Stability and Reactivity Trends

- Steric Effects : The 1,3-dimethyl groups in the target compound provide moderate steric protection to the boronic ester, balancing reactivity and stability. Compounds with bulkier substituents (e.g., phenyl in ) show reduced coupling efficiency .

- Electronic Effects : Electron-withdrawing groups (e.g., CF₃ in ) stabilize the boronic ester but may slow transmetalation in Suzuki reactions .

- Solubility : Polar substituents (e.g., dimethoxyethyl in ) improve aqueous solubility, advantageous in biological applications .

Preparation Methods

Example Procedure

To prepare a related compound, the following procedure was employed:

React 2-bromophenylboronic acid MIDA ester (70.6 mg, 0.226 mmol, 1 equiv) with 4,4,5,5-tetramethyl-2-(4-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane (69.3 mg, 0.339 mmol, 1.5 equiv), Pd(dppf)Cl2·DCM (7.4 mg, 0.009 mmol, 4 mol%), K3PO4 (144 mg, 0.678 mmol, 3 equiv), THF (0.9 mL, 0.25 M), H2O (20 µL, 1.13 mmol, 5 equiv) and 30% wt. aq. H2O2 (177 µL, 2.26 mmol, 10 equiv). After 27 hours, the reaction mixture was purified using C18 silica gel (0-60% H2O in MeCN) to afford the product.

Analysis

Spectroscopic Data

IR Spectroscopy: υmax (solid): 3399, 3098, 3062, 1597, 1485 cm-1.

1H NMR Spectroscopy: δ 7.56-7.59 (m, 2H), 7.48-7.51 (m, 2H), 7.42 (t, J = 8.2 Hz, 2H), 7.30 (tt, J = 8.0, 2.0.

Purity

The compound 1,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is commercially available with a purity of >98.0% (GC)(T).

Q & A

Q. Key considerations :

- Use anhydrous solvents (e.g., THF) and inert atmospheres to prevent boronate hydrolysis.

- Monitor reaction progress via TLC or LC-MS to avoid over-substitution.

Advanced: How can conflicting NMR data for boronate-containing pyrazole derivatives be resolved?

Contradictions in NMR spectra (e.g., unexpected splitting or shifts) often arise from rotameric equilibria in the dioxaborolane ring or steric hindrance from methyl groups. For example, reports δ 1.34 ppm for the 12H of the tetramethyl dioxaborolane group, but deviations may occur due to solvent polarity or temperature .

Q. Methodological steps :

- Acquire variable-temperature NMR (VT-NMR) to observe dynamic effects.

- Compare with X-ray crystallography data (e.g., using SHELXL for refinement) to confirm spatial arrangements .

Basic: What characterization techniques are essential for confirming the structure of this compound?

- ¹H/¹³C NMR : Identify methyl groups (δ 1.3–2.5 ppm for dioxaborolane CH₃) and pyrazole protons (δ 7.3–7.5 ppm for aromatic protons) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., C₁₃H₂₁BN₂O₂ has a theoretical mass of 264.16 g/mol) .

- X-ray crystallography : Resolve ambiguities in regiochemistry or steric effects using programs like SHELXL .

Advanced: How can researchers optimize Suzuki-Miyaura coupling yields for bulky pyrazole-boronate substrates?

Bulky substituents (e.g., 1,3-dimethyl groups) may hinder coupling efficiency. highlights the use of Pd(OAc)₂ with triphenylphosphine in acetonitrile-water solvent systems to improve steric tolerance .

Q. Optimization strategies :

- Screen ligands (e.g., SPhos or XPhos) to enhance catalyst stability.

- Use microwave-assisted heating to reduce reaction time and side products.

Basic: What are the stability and storage requirements for this compound?

The boronate ester is sensitive to moisture and oxygen. recommends storage under refrigeration (2–8°C) in sealed, argon-filled vials to prevent hydrolysis . For long-term storage, lyophilization with stabilizers (e.g., BHT) is advised.

Advanced: How can computational methods aid in designing derivatives of this compound for target-specific applications?

- DFT calculations : Predict electronic effects of substituents on boronate reactivity (e.g., Hammett σ values for electron-withdrawing groups).

- Molecular docking : Screen derivatives against targets (e.g., BET bromodomains in ) to prioritize synthesis .

Basic: What solvents and conditions are compatible with this boronate ester in further functionalization?

- Polar aprotic solvents : DMF, DMSO, or THF are ideal for cross-coupling reactions.

- Avoid protic solvents (e.g., MeOH) unless reactions are performed at low temperatures (<0°C) to prevent boronate cleavage.

Advanced: How can researchers address low reproducibility in synthetic procedures for this compound?

Reproducibility issues often stem from trace oxygen/moisture or inconsistent catalyst activation. emphasizes rigorous degassing of solvents and pre-activating Pd catalysts with reducing agents (e.g., NaBH₄) .

Q. Troubleshooting steps :

- Use Schlenk-line techniques for air-sensitive steps.

- Validate reagent purity via ICP-MS (e.g., Pd content in catalysts).

Basic: What are the common impurities observed during synthesis, and how are they removed?

- Unreacted boronic acid : Remove via aqueous extraction (pH 7–8).

- Homocoupled byproducts : Use column chromatography with silica gel (hexane/EtOAc gradient) .

Advanced: How can isotopic labeling (e.g., ¹¹B/¹⁰B) be applied to study reaction mechanisms involving this compound?

Isotopic labeling aids in tracking boron transfer pathways. For example, ¹¹B NMR (δ 30–35 ppm for dioxaborolanes) can differentiate intermediates in Suzuki coupling .

Q. Experimental design :

- Synthesize ¹¹B-enriched boronate esters via isotopically labeled pinacol.

- Monitor reaction kinetics using in-situ NMR or IR spectroscopy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.